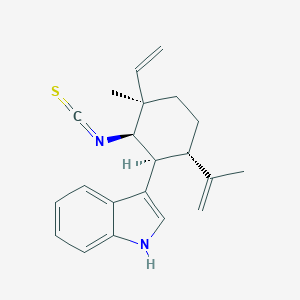

Hapalindole D

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Vitamin B1, also known as thiamine, is a water-soluble vitamin that is essential for human health. It was the first B vitamin to be discovered and plays a crucial role in energy metabolism, cell growth, development, and function. Thiamine is naturally present in some foods, added to others, and available as a dietary supplement. It is vital for the proper functioning of the heart, muscles, and nervous system .

Aplicaciones Científicas De Investigación

Thiamine has a wide range of scientific research applications:

Chemistry: Thiamine is used as a coenzyme in various biochemical reactions, particularly in the decarboxylation of alpha-keto acids and the transketolation in the pentose phosphate pathway

Biology: Thiamine is essential for cellular energy production and is involved in the synthesis of neurotransmitters. .

Medicine: Thiamine is used to treat and prevent thiamine deficiency disorders such as beriberi and Wernicke-Korsakoff syndrome. .

Industry: Thiamine is added to food products as a fortifying agent and is used in the production of dietary supplements

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Thiamine can be synthesized through several chemical routes. One common method involves the condensation of 4-methyl-5-(2-hydroxyethyl)thiazole with 2-methyl-4-amino-5-chloromethylpyrimidine. This reaction typically requires a base such as sodium hydroxide and is carried out in an aqueous medium. The resulting product is then purified through crystallization or chromatography .

Industrial Production Methods: Industrial production of thiamine often involves fermentation processes using microorganisms such as Escherichia coli or Bacillus subtilis. These microorganisms are genetically engineered to overproduce thiamine, which is then extracted and purified from the fermentation broth. This method is preferred due to its cost-effectiveness and scalability .

Análisis De Reacciones Químicas

Types of Reactions: Thiamine undergoes various chemical reactions, including:

Oxidation: Thiamine can be oxidized to thiochrome, a fluorescent compound, in the presence of oxidizing agents such as potassium ferricyanide.

Reduction: Thiamine can be reduced to its corresponding dihydrothiamine derivative under reducing conditions.

Substitution: Thiamine can undergo nucleophilic substitution reactions, particularly at the thiazole ring

Common Reagents and Conditions:

Oxidation: Potassium ferricyanide in an alkaline medium.

Reduction: Sodium borohydride in an aqueous or alcoholic medium.

Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products:

Oxidation: Thiochrome.

Reduction: Dihydrothiamine.

Substitution: Various thiamine derivatives depending on the nucleophile used

Mecanismo De Acción

Thiamine exerts its effects primarily through its active form, thiamine pyrophosphate. Thiamine pyrophosphate acts as a coenzyme for several enzymes involved in carbohydrate metabolism, including pyruvate dehydrogenase, alpha-ketoglutarate dehydrogenase, and transketolase. These enzymes play critical roles in the Krebs cycle and the pentose phosphate pathway, which are essential for energy production and the synthesis of nucleotides and amino acids .

Comparación Con Compuestos Similares

Thiamine can be compared with other B vitamins such as riboflavin (vitamin B2), niacin (vitamin B3), and pyridoxine (vitamin B6). While all these vitamins are essential for energy metabolism, thiamine is unique in its role as a coenzyme for decarboxylation reactions. Additionally, thiamine is water-soluble and not stored in the body, requiring regular dietary intake .

Similar Compounds:

Riboflavin (Vitamin B2): Involved in energy production and cellular function.

Niacin (Vitamin B3): Plays a role in DNA repair and the production of stress and sex hormones.

Pyridoxine (Vitamin B6): Important for amino acid metabolism and neurotransmitter synthesis .

Thiamine’s unique role in carbohydrate metabolism and its necessity for regular intake make it a vital nutrient for maintaining overall health.

Propiedades

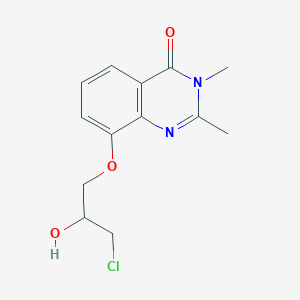

Número CAS |

101968-72-3 |

|---|---|

Fórmula molecular |

C21H24N2S |

Peso molecular |

336.5 g/mol |

Nombre IUPAC |

3-[(1S,2R,3R,6S)-3-ethenyl-2-isothiocyanato-3-methyl-6-prop-1-en-2-ylcyclohexyl]-1H-indole |

InChI |

InChI=1S/C21H24N2S/c1-5-21(4)11-10-15(14(2)3)19(20(21)23-13-24)17-12-22-18-9-7-6-8-16(17)18/h5-9,12,15,19-20,22H,1-2,10-11H2,3-4H3/t15-,19+,20-,21+/m1/s1 |

Clave InChI |

PPHWDUZMWNUINO-QAJUQPOASA-N |

SMILES isomérico |

CC(=C)[C@H]1CC[C@]([C@@H]([C@@H]1C2=CNC3=CC=CC=C32)N=C=S)(C)C=C |

SMILES |

CC(=C)C1CCC(C(C1C2=CNC3=CC=CC=C32)N=C=S)(C)C=C |

SMILES canónico |

CC(=C)C1CCC(C(C1C2=CNC3=CC=CC=C32)N=C=S)(C)C=C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B34316.png)